![molecular formula C15H18ClN3O4 B2552727 Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate CAS No. 1007932-18-4](/img/structure/B2552727.png)
Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate involves the formation of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are synthesized by the addition of ethylene diamine to diethyl maleate, followed by cyclization. This process is part of a broader method to create potential inhibitors of aspartate transcarbamoylase, as described in the first paper. The compounds synthesized showed significant activity against aspartate transcarbamoylase and were also tested for antimicrobial activity and tumor cell specificity .
Molecular Structure Analysis
The molecular structure of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is not directly discussed in the provided papers. However, the structure-activity relationship of similar compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, indicates that the presence of a planar phenyl substituent, as in the 4-chloroanilino group, can affect inhibitory activity. The distance between the nitrogen and a reactive function is crucial for activity, with a two-carbon distance being optimal .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be complex. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene involves a novel carbonylation at a C–H bond in the piperazine ring. This reaction is regioselective and is influenced by the electronic nature of substituents on the nitrogen and in the pyridine ring. Electron-donating groups on the nitrogen or electron-withdrawing groups in the pyridine ring enhance reactivity. This suggests that modifications to the piperazine ring, such as those in ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate, could potentially alter its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate are not explicitly detailed in the provided papers. However, the antimicrobial and antitumor activities of similar N-substituted piperazine derivatives suggest that these compounds have significant biological relevance. The presence of specific functional groups and substituents can greatly influence the physical properties such as solubility and chemical properties like reactivity and biological activity .
Case Studies and Biological Activity
Several compounds synthesized in the first paper were found to have significant specificity against various tumor cell lines, indicating the potential for ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate to be used in cancer research or treatment. The antimicrobial activity against five representative microorganisms further suggests a broad spectrum of biological applications for these compounds . Additionally, the second paper discusses the antihistaminic activity of related piperazine derivatives, which could imply potential for ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate in allergy treatment, depending on its specific structure-activity relationship .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is an intricate compound involved in the synthesis and biological evaluation of various pharmaceuticals and chemical agents. A notable application involves its role in the design and synthesis of novel fluoroquinolones, which showed promising in vivo activity against Mycobacterium tuberculosis, comparable to established medications like sparfloxacin (Shindikar & Viswanathan, 2005).
Metabolic Studies
Moreover, the compound's derivatives have been subject to extensive metabolic studies. For instance, an investigation into the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene highlighted the metabolic pathways leading to various modified anilines, suggesting complex metabolic interactions and transformation capabilities in vivo (Kolar & Schlesiger, 1975). Similarly, the metabolism of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester was thoroughly investigated, revealing insights into its metabolites in rats (Jiang et al., 2006).
Pharmaceutical Development
In pharmaceutical development, this compound and its derivatives have been integral in creating new classes of non-opiate antinociceptive agents (Viaud et al., 1995), developing hypolipemic agents (Metz & Specker, 1975), and synthesizing potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Analytical and Diagnostic Applications
The compound has also found applications in analytical and diagnostic fields, such as in the differentiation of mCPP intake from its precursor drugs in toxicological analysis (Staack & Maurer, 2003), and in the development of potential therapeutic agents targeting cocaine abuse (Lewis et al., 1999).
Propriétés
IUPAC Name |
ethyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-2-23-13(20)9-12-14(21)17-7-8-19(12)15(22)18-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZJSKHNDLOWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)
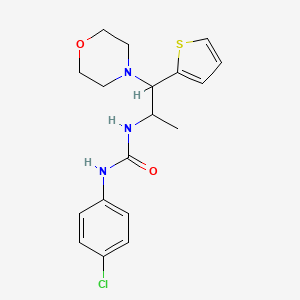


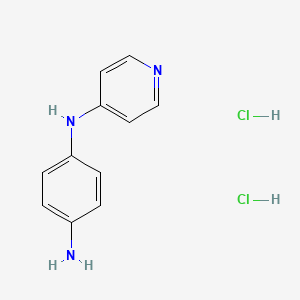
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)
![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)
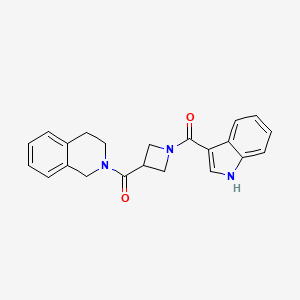
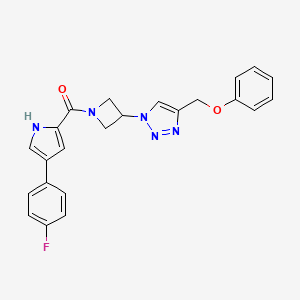
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
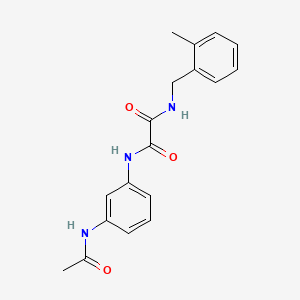
![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)